molecular formula C11H14O3 B13436807 (2S)-2-[(2-ethoxyphenoxy)methyl]oxirane

(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane

Cat. No.: B13436807
M. Wt: 194.23 g/mol
InChI Key: DJOGZXNBSUIGKG-VIFPVBQESA-N
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Description

(2S)-2-[(2-Ethoxyphenoxy)methyl]oxirane is a chiral epoxide characterized by a stereogenic center at the C2 position of the oxirane ring and a 2-ethoxyphenoxymethyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenoxy moiety confers both steric bulk and electron-donating properties. This compound belongs to a broader class of glycidyl ether derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity in nucleophilic ring-opening reactions.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3/t9-/m0/s1

InChI Key

DJOGZXNBSUIGKG-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@@H]2CO2

Canonical SMILES

CCOC1=CC=CC=C1OCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Regioselectivity : Substituent position (ortho vs. para) significantly impacts reaction outcomes. Ortho-ethoxy groups in the target compound may direct nucleophiles to specific sites due to steric and electronic effects.
  • Biological Activity: Phenoxymethyl oxiranes with lipophilic substituents (e.g., tert-butyl, naphthyl) exhibit enhanced membrane permeability, making them promising antimicrobial candidates .
  • Synthetic Utility : Electron-withdrawing groups (e.g., nitro) are preferred for rapid ring-opening, while electron-donating groups (e.g., ethoxy) offer controlled reactivity for stepwise synthesis .

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